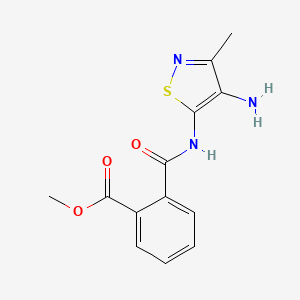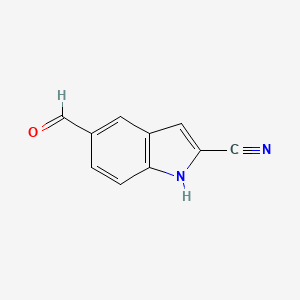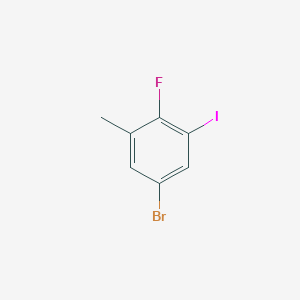
Benzofuran-2-sulfonic acid methylamide, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of Benzofuran-2-sulfonic acid methylamide, benzofuran derivatives have been obtained by microwave-assisted synthesis .Molecular Structure Analysis
Benzofuran-2-sulfonic acid contains 20 bonds in total, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 sulfonic (thio-/dithio-) acid, and 1 Furane .科学的研究の応用
BFMA has been used in a variety of scientific research applications. It has been used to study the effects of free radicals on cells and to investigate the mechanisms of action of drugs. It has also been used to study the effects of environmental pollutants on organisms. In addition, BFMA is used in the synthesis of pharmaceuticals and other organic compounds.
作用機序
BFMA acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is thought to act by binding to the free radicals and preventing them from reacting with other molecules. Additionally, BFMA can interact with other molecules, such as proteins and enzymes, to modulate their activity.
Biochemical and Physiological Effects
BFMA has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-bacterial effects. Additionally, it has been shown to have protective effects against oxidative stress in cells and to reduce the formation of reactive oxygen species. It has also been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.
実験室実験の利点と制限
BFMA has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it is easy to synthesize and can be used in a variety of research applications. However, there are some limitations to its use. It is a relatively unstable compound and can be easily degraded by light and heat. Additionally, its solubility in water is limited and it can be difficult to dissolve in organic solvents.
将来の方向性
The use of BFMA in scientific research has been growing in recent years and there are a number of potential future directions for research. These include exploring its effects on other biological systems, such as the immune system and the nervous system. Additionally, further research could be done to investigate its potential therapeutic applications. Additionally, further research could be done to investigate the mechanisms of action of BFMA and to develop more efficient synthesis methods. Finally, further research could be done to investigate the effects of environmental pollutants on organisms treated with BFMA.
合成法
BFMA can be synthesized from the reaction of benzofuran and sulfuric acid. The reaction occurs in two steps. In the first step, anhydrous sulfuric acid is added to benzofuran and heated to a temperature of 150°C. This reaction produces benzofuran-2-sulfonic acid, which is then reacted with methylamine in the second step. The reaction is heated to a temperature of 130°C and the resulting product is BFMA.
Safety and Hazards
特性
IUPAC Name |
N-methyl-1-benzofuran-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-10-14(11,12)9-6-7-4-2-3-5-8(7)13-9/h2-6,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOXWBLEMNCDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)





![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6357200.png)





![[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B6357270.png)